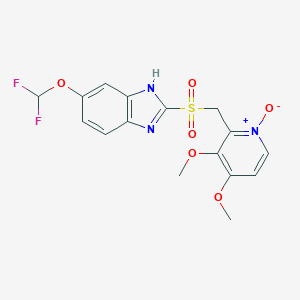

Pantoprazole Sulfone N-Oxide

Descripción general

Descripción

Pantoprazole Sulfone N-Oxide is a derivative of Pantoprazole, a well-known proton pump inhibitor used to treat various gastrointestinal disorders.

Métodos De Preparación

The synthesis of Pantoprazole Sulfone N-Oxide involves several steps:

Starting Materials: The synthesis begins with 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

Reaction Conditions: These starting materials undergo a reaction in the presence of hydrogen peroxide and acetic acid, with methyl rhenium trioxide as a catalyst.

Industrial Production: The process is scalable and environmentally benign, making it suitable for industrial production.

Análisis De Reacciones Químicas

Pantoprazole Sulfone N-Oxide undergoes various chemical reactions:

Oxidation: The compound can be oxidized further under specific conditions to form different derivatives.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.

Common Reagents and Conditions: Hydrogen peroxide, acetic acid, and methyl rhenium trioxide are commonly used in its reactions.

Major Products: The primary product is the sulfone-nitrogen oxidized derivative, which can be further modified for various applications.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Pantoprazole sulfone N-oxide is formed through the metabolic pathways of pantoprazole, primarily via oxidation processes in the liver. Studies have shown that pantoprazole undergoes extensive metabolism, producing several metabolites, including pantoprazole sulfone and pantoprazole N-oxide. These metabolites exhibit varying pharmacokinetic profiles, which can influence their therapeutic efficacy and safety.

- Absorption and Distribution : this compound is detected in plasma following administration of pantoprazole. Its pharmacokinetic parameters are critical for understanding its therapeutic potential and determining appropriate dosing regimens .

- Elimination : The elimination half-life of this compound is influenced by factors such as patient age, liver function, and concurrent medications. Research indicates that this metabolite may persist longer in certain populations, necessitating careful monitoring .

Therapeutic Applications

This compound has potential applications in various therapeutic contexts:

- Gastroesophageal Reflux Disease (GERD) : As a metabolite of pantoprazole, it contributes to the overall efficacy of proton pump inhibitors in managing GERD symptoms by inhibiting gastric acid secretion. Clinical studies have demonstrated that pantoprazole effectively reduces acid reflux-related symptoms and promotes healing of esophageal inflammation .

- Zollinger-Ellison Syndrome : This condition involves pathological hypersecretion of gastric acid. Pantoprazole and its metabolites are used to manage this syndrome by controlling acid production, thereby alleviating symptoms and preventing complications .

- Helicobacter pylori Eradication : Pantoprazole is often included in combination therapy regimens aimed at eradicating H. pylori infections, which are associated with peptic ulcers. The role of this compound in enhancing the effectiveness of antibiotics in these regimens remains an area of active research .

- Stress Ulcer Prophylaxis : In critically ill patients, pantoprazole is utilized to prevent stress-related mucosal disease. The presence of its metabolites may influence the overall therapeutic outcome in these patients .

Case Studies and Research Findings

Several case studies highlight the clinical relevance of this compound:

- Neonatal Pharmacokinetics : A study investigating the pharmacokinetics of pantoprazole in neonatal dairy calves revealed significant insights into how this metabolite behaves in younger populations. The findings indicated that dosing adjustments may be necessary due to differences in metabolism compared to adults .

- Long-term Use Implications : Research has documented potential adverse effects associated with long-term use of proton pump inhibitors like pantoprazole. These include increased susceptibility to gastrointestinal infections and nutrient malabsorption issues, which may also be relevant for its metabolites like this compound .

Mecanismo De Acción

The mechanism of action of Pantoprazole Sulfone N-Oxide is related to its parent compound, Pantoprazole. It binds to the sulfhydryl group of the H+, K±ATPase enzyme, inhibiting the final step in gastric acid production . This inhibition is irreversible, leading to prolonged suppression of gastric acid secretion .

Comparación Con Compuestos Similares

Pantoprazole Sulfone N-Oxide can be compared with other similar compounds:

Pantoprazole: The parent compound, used as a proton pump inhibitor.

Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

Lansoprazole: A related compound with similar therapeutic uses.

Rabeprazole: Another proton pump inhibitor with comparable effects.

This compound is unique due to its specific chemical modifications, which may offer distinct advantages in certain applications .

Actividad Biológica

Pantoprazole sulfone N-oxide is a derivative of the proton pump inhibitor pantoprazole, primarily used for its role in treating acid-related gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant clinical studies.

Molecular Formula: CHFNOS

Molecular Weight: 383.37 g/mol

CAS Number: 953787-55-8

IUPAC Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole

This compound functions as a prodrug that is converted into its active form in the acidic environment of the stomach. The active form inhibits the H/K-ATPase enzyme in gastric parietal cells, leading to a reduction in gastric acid secretion. This inhibition is irreversible and results in prolonged suppression of gastric acidity, which is beneficial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

- Inhibition of Gastric Acid Secretion: As a proton pump inhibitor, it effectively raises gastric pH by inhibiting the final step of acid production.

- Impact on CYP Enzymes: Studies have shown that this compound can influence cytochrome P450 enzymes, particularly CYP2C19, which is relevant for drug metabolism and potential drug interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption: Rapidly absorbed after intravenous administration.

- Distribution: Widely distributed in body tissues; however, specific data on tissue concentration remains limited.

- Metabolism: Primarily metabolized by hepatic enzymes, with potential implications for patients with liver impairment.

- Excretion: Excreted mainly through urine as metabolites.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound:

- Efficacy in Peptic Ulcer Management:

- Gastrointestinal Bleeding:

- Drug Interactions:

Data Table: Comparison of Efficacy

| Study | Treatment | Outcome | Significance |

|---|---|---|---|

| Van Rensburg et al. (2012) | IV Pantoprazole vs Lansoprazole | Higher intragastric pH | p < 0.001 |

| Combined Therapy Study | Hemocoagulase + Pantoprazole | Improved serum markers | p < 0.05 |

Propiedades

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTHABONYHEKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635346 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-55-8 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.